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molecular formula C8H16 B8807844 Oct-3-ene

Oct-3-ene

Cat. No. B8807844
M. Wt: 112.21 g/mol
InChI Key: YCTDZYMMFQCTEO-UHFFFAOYSA-N
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Patent
US05405870

Procedure details

To 5 ml of dioxane and 200 mg of a suspension of 55% w/w sodium hydride in mineral oil was added 1 ml of diethyl carbonate, and the mixture was heated, with stirring, at an external temperature of 90° C. To the mixture was then added dropwise a solution of 150 ml of 3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene (prepared as described in Preparation 5) in 3 ml of dioxane. During this addition, a catalytic amount of ethanol was also added. The mixture was stirred for 1 hour at 0° C., after which it was poured into ice-water, acidified with acetic acid and then extracted with ethyl acetate: The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting residue was purified by silica gel column chromatography. 72 mg of the oct-2-ene isomer of the title compound and 57 mg of the oct-3-ene isomer were obtained from the fractions eluted with hexane containing 3% by volume of ethyl acetate and 5% by volume of ethyl acetate, respectively.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
suspension
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(=O)(OCC)OCC.C(O[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]1C[C@@H]2[C@@H:26](CC(=O)C2)[CH:25]=1)C1C=CC=CC=1.C(O)C>O1CCOCC1.C(O)(=O)C>[CH3:19][CH:20]=[CH:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[CH3:19][CH2:20][CH:21]=[CH:22][CH2:23][CH2:24][CH2:25][CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene
Quantity
150 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCCC1=C[C@@H]2CC(C[C@@H]2C1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
suspension
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring, at an external temperature of 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
ADDITION
Type
ADDITION
Details
During this addition
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at 0° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
Name
Type
product
Smiles
CCC=CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05405870

Procedure details

To 5 ml of dioxane and 200 mg of a suspension of 55% w/w sodium hydride in mineral oil was added 1 ml of diethyl carbonate, and the mixture was heated, with stirring, at an external temperature of 90° C. To the mixture was then added dropwise a solution of 150 ml of 3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene (prepared as described in Preparation 5) in 3 ml of dioxane. During this addition, a catalytic amount of ethanol was also added. The mixture was stirred for 1 hour at 0° C., after which it was poured into ice-water, acidified with acetic acid and then extracted with ethyl acetate: The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting residue was purified by silica gel column chromatography. 72 mg of the oct-2-ene isomer of the title compound and 57 mg of the oct-3-ene isomer were obtained from the fractions eluted with hexane containing 3% by volume of ethyl acetate and 5% by volume of ethyl acetate, respectively.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
suspension
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(=O)(OCC)OCC.C(O[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]1C[C@@H]2[C@@H:26](CC(=O)C2)[CH:25]=1)C1C=CC=CC=1.C(O)C>O1CCOCC1.C(O)(=O)C>[CH3:19][CH:20]=[CH:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[CH3:19][CH2:20][CH:21]=[CH:22][CH2:23][CH2:24][CH2:25][CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene
Quantity
150 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCCC1=C[C@@H]2CC(C[C@@H]2C1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
suspension
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring, at an external temperature of 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
ADDITION
Type
ADDITION
Details
During this addition
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at 0° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
Name
Type
product
Smiles
CCC=CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05405870

Procedure details

To 5 ml of dioxane and 200 mg of a suspension of 55% w/w sodium hydride in mineral oil was added 1 ml of diethyl carbonate, and the mixture was heated, with stirring, at an external temperature of 90° C. To the mixture was then added dropwise a solution of 150 ml of 3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene (prepared as described in Preparation 5) in 3 ml of dioxane. During this addition, a catalytic amount of ethanol was also added. The mixture was stirred for 1 hour at 0° C., after which it was poured into ice-water, acidified with acetic acid and then extracted with ethyl acetate: The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting residue was purified by silica gel column chromatography. 72 mg of the oct-2-ene isomer of the title compound and 57 mg of the oct-3-ene isomer were obtained from the fractions eluted with hexane containing 3% by volume of ethyl acetate and 5% by volume of ethyl acetate, respectively.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
suspension
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(=O)(OCC)OCC.C(O[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]1C[C@@H]2[C@@H:26](CC(=O)C2)[CH:25]=1)C1C=CC=CC=1.C(O)C>O1CCOCC1.C(O)(=O)C>[CH3:19][CH:20]=[CH:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[CH3:19][CH2:20][CH:21]=[CH:22][CH2:23][CH2:24][CH2:25][CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene
Quantity
150 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCCC1=C[C@@H]2CC(C[C@@H]2C1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
suspension
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring, at an external temperature of 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
ADDITION
Type
ADDITION
Details
During this addition
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at 0° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
Name
Type
product
Smiles
CCC=CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05405870

Procedure details

To 5 ml of dioxane and 200 mg of a suspension of 55% w/w sodium hydride in mineral oil was added 1 ml of diethyl carbonate, and the mixture was heated, with stirring, at an external temperature of 90° C. To the mixture was then added dropwise a solution of 150 ml of 3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene (prepared as described in Preparation 5) in 3 ml of dioxane. During this addition, a catalytic amount of ethanol was also added. The mixture was stirred for 1 hour at 0° C., after which it was poured into ice-water, acidified with acetic acid and then extracted with ethyl acetate: The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting residue was purified by silica gel column chromatography. 72 mg of the oct-2-ene isomer of the title compound and 57 mg of the oct-3-ene isomer were obtained from the fractions eluted with hexane containing 3% by volume of ethyl acetate and 5% by volume of ethyl acetate, respectively.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
suspension
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(=O)(OCC)OCC.C(O[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]1C[C@@H]2[C@@H:26](CC(=O)C2)[CH:25]=1)C1C=CC=CC=1.C(O)C>O1CCOCC1.C(O)(=O)C>[CH3:19][CH:20]=[CH:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[CH3:19][CH2:20][CH:21]=[CH:22][CH2:23][CH2:24][CH2:25][CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene
Quantity
150 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCCC1=C[C@@H]2CC(C[C@@H]2C1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
suspension
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring, at an external temperature of 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
ADDITION
Type
ADDITION
Details
During this addition
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at 0° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
Name
Type
product
Smiles
CCC=CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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